molecular formula C22H12N2O4 B6116877 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione

2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B6116877
M. Wt: 368.3 g/mol
InChI Key: FLIKLLIOEALBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione, also known as BI-2536, is a small molecule inhibitor that has been extensively studied for its potential in cancer therapy. This compound has been shown to have a high affinity for polo-like kinase 1 (PLK1), a protein involved in cell division, making it a promising target for cancer treatment.

Mechanism of Action

2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of PLK1, a protein involved in cell division. PLK1 is essential for the proper progression of the cell cycle, and its inhibition can lead to cell cycle arrest and cell death. 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has been shown to be a potent and selective inhibitor of PLK1, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit PLK1, 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory effects, which may contribute to its potential in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione is its high potency and selectivity for PLK1. This makes it a valuable tool for studying the role of PLK1 in cancer and other diseases. However, one limitation of 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione is its potential toxicity, which can limit its use in certain experiments. In addition, the cost of 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione can be prohibitive for some research groups.

Future Directions

There are several potential future directions for the study of 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione. One area of interest is the development of new PLK1 inhibitors with improved potency and selectivity. Another area of interest is the use of 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione in combination with other cancer treatments, such as immunotherapy. Finally, the potential use of 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione in other diseases, such as Alzheimer's disease, is an area of ongoing research.

Synthesis Methods

The synthesis of 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione involves several steps, including the reaction of 2-aminophenylbenzoxazinone with phthalic anhydride to form an intermediate, which is then reacted with 3-bromoaniline to produce the final product. The synthesis of 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has been optimized for high yield and purity, making it a valuable tool for scientific research.

Scientific Research Applications

2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

2-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O4/c25-20-15-8-1-2-9-16(15)21(26)24(20)14-7-5-6-13(12-14)19-23-18-11-4-3-10-17(18)22(27)28-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIKLLIOEALBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C4=NC5=CC=CC=C5C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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